molecular formula C18H15Cl2FN2O3 B2492676 2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide CAS No. 2034551-17-0

2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide

Cat. No.: B2492676
CAS No.: 2034551-17-0
M. Wt: 397.23
InChI Key: PVADYTJODZYQBA-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide is a complex organic compound with significant potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. Its structure features a blend of chlorinated and fluorinated aromatic systems, making it a subject of interest for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include the formation of key intermediates through a series of halogenation, fluorination, and coupling reactions. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to increase efficiency and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques like column chromatography, and precise control of reaction parameters to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

  • Oxidation: : Potential conversion to more oxidized derivatives.

  • Reduction: : Reduction of specific functional groups within the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and halogenating agents (for substitution) are commonly used. Reaction conditions vary, with temperature and solvent choice playing crucial roles in the reaction outcomes.

Major Products

The major products formed depend on the specific reaction pathway chosen. For example, oxidation might lead to carboxylated derivatives, while reduction could yield more simplified amines or alcohols.

Scientific Research Applications

This compound has several notable applications:

  • In Chemistry: : It serves as a precursor in the synthesis of more complex molecules and as a subject in studying reaction mechanisms.

  • In Biology:

  • In Medicine: : Investigated for its pharmacological properties, such as potential anti-inflammatory, anti-cancer, or antimicrobial activities.

  • In Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Comparing 2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide with similar compounds:

  • 2,3-Dichloro-N-(2-(benzo[d][1,3]dioxol-4-yl)ethyl)benzamide: : Lacks the fluorinated oxazepine ring, resulting in different reactivity and biological activity.

  • 2,3-Dichloro-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide: : The presence of chlorine instead of fluorine alters the compound's electronic properties and potential pharmacological effects.

This compound's unique combination of structural features, such as the dichlorobenzamide and fluorinated oxazepine moieties, sets it apart from other similar molecules, potentially offering distinct advantages in its applications.

Properties

IUPAC Name

2,3-dichloro-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2FN2O3/c19-14-3-1-2-13(17(14)20)18(25)22-6-7-23-9-11-8-12(21)4-5-15(11)26-10-16(23)24/h1-5,8H,6-7,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVADYTJODZYQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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